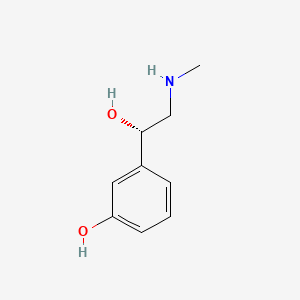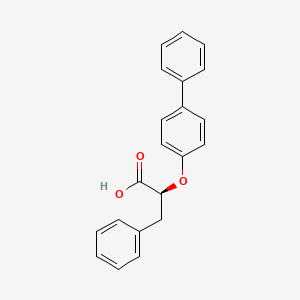
(2S)-2-(联苯-4-yloxy)-3-苯基丙酸
描述
Peroxisome proliferator-activated receptors (PPARs) are activated by fatty acids and eicosanoids as well as antidyslipidemic agents. Among the receptor isotypes, PPARα demonstrates a particular role in fatty acid oxidation whereas PPARγ is known to be involved in adipocyte differentiation and lipid storage. LT175 is a dual PPARα/γ ligand that displays partial agonism toward PPARγ (EC50s = 0.22, 0.26, and 0.48 µM for hPPARα, mPPARα, and hPPARγ, respectively). It exhibits low adipogenic activity in vitro and improves glucose homeostasis in diet-induced insulin resistant mice. LT175 was shown to disrupt the recruitment of coregulators, cyclic-AMP response element-binding protein-binding protein and nuclear corepressor 1, to PPARγ.1
Novel PPARα/γ ligand with potent insulin sensitizing effects and reduced adipogenic properties
LT 175 is used as an dual PPARα/γ ligand which shows partial agonism to PPARγ. It exhibits low adipogenic activity in vitro and improves glucose homeostasis in diet-induced insulin resistant mice.
LT175 is a PPARα/γ ligand with potent insulin sensitizing effects and reduced adipogenic properties.
科学研究应用
1. 合成和光学拆分
(2S)-2-(联苯-4-yloxy)-3-苯基丙酸及其衍生物因其合成和光学拆分而受到研究。已经证明了一种通过光学拆分获得光学活性赤藓糖醇-2-氨基-3-羟基-3-苯基丙酸的方法。这涉及使用拆分剂和优先结晶以产生具有高光学纯度的产物,这在手性化合物的合成中至关重要(Shiraiwa 等人,2003)。
2. 计算肽学
各种抗真菌三肽的分子性质和结构,包括 (2S)-2-(联苯-4-yloxy)-3-苯基丙酸的衍生物,已经通过计算肽学进行了研究。这涉及概念密度泛函理论来确定反应性描述符和生物活性评分,为药物设计提供了有价值的见解(Flores-Holguín 等人,2019)。
3. 药物化学
在药物化学领域进行了大量研究,特别是在设计治疗 2 型糖尿病等疾病的药物方面。从 (2S)-2-(联苯-4-yloxy)-3-苯基丙酸衍生的化合物已被发现可作为 GPR40 激动剂,显示出作为抗糖尿病药物的希望。这些研究包括合成、表征和评估这些化合物的药理活性(Negoro 等人,2010)。
作用机制
Target of Action
LT175, also known as (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid, is a dual ligand for the peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ . PPARs are ligand-dependent transcription factors that play crucial roles in regulating lipid and glucose metabolism .
Mode of Action
LT175 interacts with PPARγ and affects the recruitment of the coregulators cyclic-AMP response element-binding protein-binding protein and nuclear corepressor 1 (NCoR1) . It has a partial agonist profile against PPARγ and interacts with a newly identified region of the PPARγ-ligand binding domain . This interaction results in differential activation of PPARγ target genes involved in fatty acid esterification and storage .
Biochemical Pathways
The activation of PPARγ target genes by LT175 leads to changes in fatty acid esterification and storage pathways . This results in a less severe lipid accumulation compared with that triggered by rosiglitazone, suggesting that LT175 may have a lower adipogenic activity .
Pharmacokinetics
Its effects on insulin sensitivity and body weight suggest that it is orally active and can be effectively absorbed and distributed in the body .
Result of Action
The administration of LT175 leads to improved insulin sensitivity and reduced body weight via selective gene activation in adipose tissue . It significantly reduces plasma glucose, insulin, non-esterified fatty acids, triglycerides, and cholesterol and increases circulating adiponectin and fibroblast growth factor 21 levels . These changes indicate improved glucose homeostasis and insulin sensitivity .
Action Environment
The observed effects of lt175 were noted in the context of a high-fat diet, suggesting that diet may influence the compound’s action .
属性
IUPAC Name |
(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPJJNNACUQQR-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



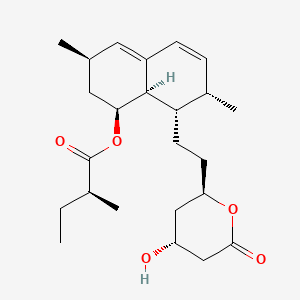
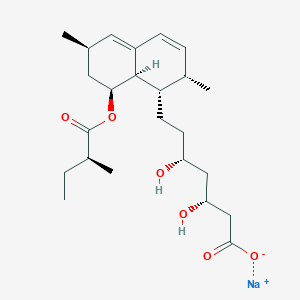

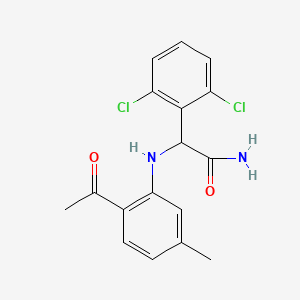

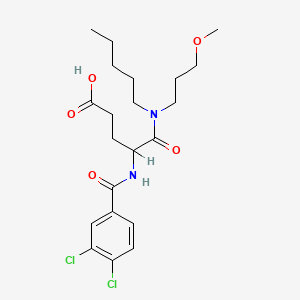
![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)
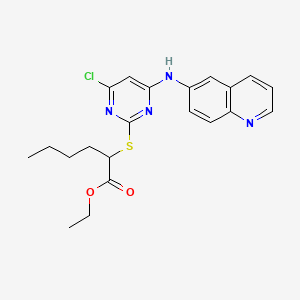

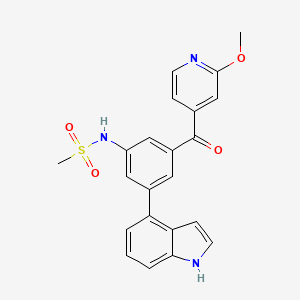
![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)

